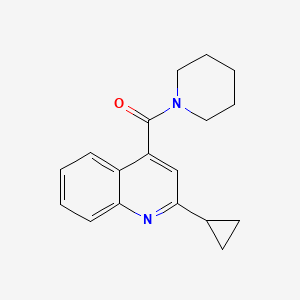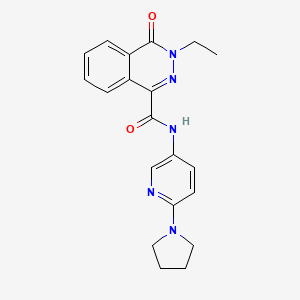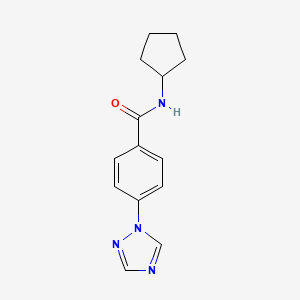![molecular formula C18H12FN3OS B7461864 7-Fluoro-3-[(2-phenyl-1,3-thiazol-4-yl)methyl]quinazolin-4-one](/img/structure/B7461864.png)
7-Fluoro-3-[(2-phenyl-1,3-thiazol-4-yl)methyl]quinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Fluoro-3-[(2-phenyl-1,3-thiazol-4-yl)methyl]quinazolin-4-one, also known as ABT-737, is a small molecule inhibitor that targets B-cell lymphoma 2 (BCL-2) family proteins. BCL-2 family proteins play a critical role in regulating apoptosis, or programmed cell death, in cells. ABT-737 has been extensively studied for its potential as a cancer therapeutic agent due to its ability to induce apoptosis in cancer cells.
作用機序
7-Fluoro-3-[(2-phenyl-1,3-thiazol-4-yl)methyl]quinazolin-4-one targets BCL-2 family proteins, specifically BCL-2, BCL-XL, and BCL-W. These proteins play a critical role in regulating apoptosis by preventing the activation of pro-apoptotic proteins such as BAX and BAK. 7-Fluoro-3-[(2-phenyl-1,3-thiazol-4-yl)methyl]quinazolin-4-one binds to the hydrophobic groove of these proteins, displacing pro-apoptotic proteins and promoting apoptosis in cancer cells.
Biochemical and Physiological Effects:
7-Fluoro-3-[(2-phenyl-1,3-thiazol-4-yl)methyl]quinazolin-4-one has been shown to induce apoptosis in cancer cells in vitro and in vivo. It has also been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and radiation therapy. 7-Fluoro-3-[(2-phenyl-1,3-thiazol-4-yl)methyl]quinazolin-4-one has a relatively short half-life in vivo, which limits its effectiveness as a single agent therapy. However, its ability to enhance the efficacy of other cancer therapies makes it a promising candidate for combination therapy.
実験室実験の利点と制限
7-Fluoro-3-[(2-phenyl-1,3-thiazol-4-yl)methyl]quinazolin-4-one has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its potential as a cancer therapeutic agent and has a well-characterized mechanism of action. However, 7-Fluoro-3-[(2-phenyl-1,3-thiazol-4-yl)methyl]quinazolin-4-one has limitations as well. Its relatively short half-life in vivo limits its effectiveness as a single agent therapy, and its specificity for BCL-2 family proteins may limit its efficacy in certain types of cancer.
将来の方向性
There are several future directions for the study of 7-Fluoro-3-[(2-phenyl-1,3-thiazol-4-yl)methyl]quinazolin-4-one. One potential direction is the development of combination therapies that include 7-Fluoro-3-[(2-phenyl-1,3-thiazol-4-yl)methyl]quinazolin-4-one and other cancer therapies, such as chemotherapy and radiation therapy. Another direction is the development of more potent and selective inhibitors of BCL-2 family proteins. Additionally, the use of 7-Fluoro-3-[(2-phenyl-1,3-thiazol-4-yl)methyl]quinazolin-4-one in combination with immunotherapy may also be an area of future research. Finally, the identification of biomarkers that predict response to 7-Fluoro-3-[(2-phenyl-1,3-thiazol-4-yl)methyl]quinazolin-4-one may help to identify patients who are most likely to benefit from this therapy.
合成法
The synthesis of 7-Fluoro-3-[(2-phenyl-1,3-thiazol-4-yl)methyl]quinazolin-4-one involves several steps, including the formation of a key intermediate, 7-fluoro-4-hydroxyquinazoline, which is then coupled with a thiazole-containing intermediate to form the final product. The synthesis of 7-Fluoro-3-[(2-phenyl-1,3-thiazol-4-yl)methyl]quinazolin-4-one has been optimized to improve its yield and purity, making it a viable candidate for further study.
科学的研究の応用
7-Fluoro-3-[(2-phenyl-1,3-thiazol-4-yl)methyl]quinazolin-4-one has been extensively studied for its potential as a cancer therapeutic agent. It has been shown to induce apoptosis in a variety of cancer cell lines, including leukemia, lymphoma, and solid tumors such as melanoma and lung cancer. 7-Fluoro-3-[(2-phenyl-1,3-thiazol-4-yl)methyl]quinazolin-4-one has also been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and radiation therapy.
特性
IUPAC Name |
7-fluoro-3-[(2-phenyl-1,3-thiazol-4-yl)methyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12FN3OS/c19-13-6-7-15-16(8-13)20-11-22(18(15)23)9-14-10-24-17(21-14)12-4-2-1-3-5-12/h1-8,10-11H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNMVKOQIBBRUSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)CN3C=NC4=C(C3=O)C=CC(=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Fluoro-3-[(2-phenyl-1,3-thiazol-4-yl)methyl]quinazolin-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-Chloro-2-[1-(pyridin-2-ylmethyl)piperidin-4-yl]-1,3-benzothiazole](/img/structure/B7461807.png)

![N-benzyl-N-methyl-2-[[5-(oxolan-2-yl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7461828.png)
![3'-[2-(4-Methoxyphenoxy)ethyl]spiro[6,7,8,9-tetrahydrobenzo[7]annulene-5,5'-imidazolidine]-2',4'-dione](/img/structure/B7461830.png)




![2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7461857.png)
![1-[[4-(5-Methylthiophen-2-yl)sulfonylpiperazin-1-yl]methyl]benzimidazole](/img/structure/B7461866.png)
![2-(Piperidin-1-ylmethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7461879.png)